molecular formula C19H21NO B4430312 2-methyl-1-(4-phenylbutanoyl)indoline

2-methyl-1-(4-phenylbutanoyl)indoline

Cat. No. B4430312
M. Wt: 279.4 g/mol
InChI Key: HNMGMGXGAYDEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(4-phenylbutanoyl)indoline, also known as MPBI, is a synthetic compound that belongs to the indole family. It has gained interest among researchers due to its potential applications in the field of medicinal chemistry. MPBI is a chiral molecule, which means it exists in two enantiomeric forms. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-phenylbutanoyl)indoline is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit glucose production in liver cells, and reduce inflammation in animal models. The compound has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-methyl-1-(4-phenylbutanoyl)indoline has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield. The compound is also relatively stable and can be stored for long periods. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-1-(4-phenylbutanoyl)indoline. One area of interest is the development of more efficient and selective synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.

Scientific Research Applications

2-methyl-1-(4-phenylbutanoyl)indoline has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. The compound has also been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter inhibitor (DAT).

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-14-17-11-5-6-12-18(17)20(15)19(21)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMGMGXGAYDEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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